(1S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Description
“(1S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid” is a bicyclic compound featuring a norbornane-like 3-azabicyclo[4.1.0]heptane core. The structure includes a carboxylic acid group at the 1-position (with S-configuration) and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom at the 3-position.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8?,12-/m1/s1 |
InChI Key |
BKMZZZVRNHEHLG-LESKNEHBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2C[C@]2(C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Azabicyclo Compounds
The target compound shares structural motifs with several azabicyclo derivatives, differing primarily in ring size, substituent placement, and functional groups:
Key Observations :
- The [3.1.0]hexane derivative lacks the fused cycloheptane ring, reducing conformational constraints compared to the target compound.
- Substituents like methylene groups or thia rings introduce additional reactivity or polarity.
Physicochemical Properties and Predictive Data
Predicted or experimental data for selected compounds:
The Boc group enhances lipophilicity, while the carboxylic acid improves water solubility at physiological pH .
Q & A
Q. Key Optimization Parameters :
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Cyclization Agent | H₂SO₄, HCl, or Lewis acids | |
| Boc Protection | Boc₂O, DMAP, 0–25°C, 12–24 hrs | |
| Solvent | THF, DCM, or EtOAc |
Basic: How is the stereochemistry of this compound validated during synthesis?
Methodological Answer:
Stereochemical integrity is confirmed via:
- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .
- X-ray Crystallography : Resolving single crystals grown via slow evaporation (e.g., in methanol/water) .
- NMR Spectroscopy : Analyzing coupling constants (e.g., ) and NOE correlations to confirm bicyclic ring conformation .
Q. Example NMR Data :
| Proton | δ (ppm) | Multiplicity | Correlation |
|---|---|---|---|
| H-1 | 3.85 | dd | H-6, H-7 |
| H-6 | 2.10 | m | H-1, H-7 |
Advanced: How does the bicyclic framework influence its reactivity in substitution or oxidation reactions?
Methodological Answer:
The strained bicyclo[4.1.0]heptane system increases susceptibility to:
Q. Experimental Design :
Substitution : React with NaH/alkyl halides in DMF at 60°C; monitor via LC-MS.
Oxidation : Use m-CPBA (1.2 eq) in DCM at 0°C; characterize products via HRMS and .
Advanced: What computational methods are used to predict its binding affinity to biological targets?
Methodological Answer:
Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin transporters) using the compound’s minimized 3D structure .
MD Simulations : GROMACS or AMBER simulate ligand-receptor stability over 100 ns; analyze RMSD and binding free energy (MM-PBSA) .
Q. Key Findings :
| Target | Predicted ΔG (kcal/mol) | Reference |
|---|---|---|
| Serotonin Transporter | -9.2 ± 0.3 | |
| NMDA Receptor | -7.8 ± 0.5 |
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Assay Standardization :
- Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Meta-Analysis : Compare IC₅₀ values across studies; apply statistical tools (e.g., ANOVA) to identify outliers .
Case Study : Discrepancies in IC₅₀ for NMDA inhibition (5 µM vs. 12 µM) were resolved by controlling for buffer pH (7.4 vs. 6.8) .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
Q. Purity Data :
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Flash Chromatography | 98.5 | 75 |
| Recrystallization | 99.2 | 60 |
Advanced: What are the key degradation products under accelerated stability testing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
